![molecular formula C21H22BF4N3O B2402888 (5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate CAS No. 925706-31-6](/img/structure/B2402888.png)
(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate is a useful research compound. Its molecular formula is C21H22BF4N3O and its molecular weight is 419.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS No. 925706-31-6) is a synthetic compound with notable biological activity. Its unique structure incorporates multiple heterocycles and a mesityl group, which contributes to its potential applications in medicinal chemistry and catalysis.
- Molecular Formula : C21H22BF4N3O
- Molecular Weight : 419.22 g/mol
- Solubility : Poorly soluble in water; moderate solubility in organic solvents.
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.
Biological Activity Overview
The biological activity of this compound has been explored mainly through its applications as an organocatalyst and its potential antimicrobial properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolium salts exhibit significant antibacterial and antifungal activities. The compound has shown promising results against various pathogens:
Compound | Activity | MIC (µg/mL) | Target Organism |
---|---|---|---|
RO4 | Moderate | 62.5 | Candida albicans |
Other derivatives | Variable | Up to 100 | Various bacteria |
These findings suggest that the compound can be effective in developing new antimicrobial agents.
The mechanism behind the biological activity of this compound involves interaction with bacterial enzymes such as topoisomerase IV and D-Alanyl-D-Alanine Ligase. Molecular docking studies have been employed to elucidate these interactions and confirm the binding affinity of the compound to these targets .
Synthesis and Evaluation
A study published in 2023 synthesized various triazolium derivatives and evaluated their biological activities. The synthesized compounds were tested for their antibacterial and antifungal properties using standard assays. The results indicated that specific modifications on the triazolium scaffold could enhance biological activity .
Catalytic Applications
In addition to its antimicrobial properties, this compound has been utilized as an organocatalyst in several chemical reactions:
- Intramolecular Stetter Reactions : Demonstrated high enantioselectivity.
- Aza-Claisen Annulations : Used for synthesizing dihydropyridinones from enals.
These applications highlight the dual functionality of the compound in both synthetic chemistry and potential therapeutic contexts .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural characteristics suggest efficacy against various bacterial strains. For instance, compounds derived from similar triazole frameworks have shown significant antibacterial activity compared to standard antibiotics like Ciprofloxacin and Rifampicin .
Compound | Activity Type | Reference |
---|---|---|
(5aR,10bS)-2-Mesityl... | Antibacterial | |
Similar Triazole Derivatives | Antitubercular |
Biological Evaluation
The compound has been subjected to biological evaluations to assess its therapeutic potential. In vitro studies indicate that derivatives of this compound exhibit promising antitubercular activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) demonstrating effective growth inhibition . The molecular modeling studies further suggest that these compounds could interact effectively with biological targets.
Material Science
In addition to its biological applications, the unique properties of (5aR,10bS)-2-Mesityl... make it suitable for applications in material science. Its potential as an intermediate in the synthesis of novel materials with specific electronic and optical properties is being explored. The stability and reactivity of the tetrafluoroborate salt form enhance its utility in various synthetic pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that modifications to the mesityl group significantly influenced antibacterial potency. The most effective derivatives were those that maintained structural integrity while enhancing interaction with bacterial enzymes .
Molecular docking studies have shown that (5aR,10bS)-2-Mesityl... binds effectively to critical enzymes involved in bacterial resistance mechanisms. This binding affinity correlates with observed biological activity in vitro against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
The compound’s synthesis involves multi-step heterocyclic chemistry, typically starting with indeno-triazolo-oxazine precursors. Key steps include mesityl group introduction via nucleophilic substitution or Friedel-Crafts alkylation, followed by tetrafluoroborate counterion exchange. Optimization should focus on:
- Temperature control : Maintain ≤0°C during BF₄⁻ ion exchange to prevent byproducts (e.g., borate ester formation) .
- Catalyst selection : Use Lewis acids like BF₃·Et₂O for regioselective mesitylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates . Purity can be verified via HPLC (≥95% purity threshold) using a C18 column and acetonitrile/water mobile phase .
Q. How should researchers characterize the compound’s structural and chiral integrity?
- X-ray crystallography : Resolve stereochemistry at the (5aR,10bS) chiral centers .
- NMR spectroscopy : Compare 1H and 13C NMR shifts with analogs (e.g., pentafluorophenyl derivatives in and ). Key signals: mesityl methyl protons (~2.3 ppm) and tetrafluoroborate 19F NMR resonance (-150 to -152 ppm) .
- Optical rotation : Confirm enantiomeric excess ([α]D values) using polarimetry, as chirality impacts catalytic activity .
Q. What are the stability and storage requirements for this hygroscopic compound?
- Stability : Decomposes above 237°C (melting point range 233–237°C) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the BF₄⁻ anion .
- Handling : Use gloveboxes for moisture-sensitive steps, and avoid contact with protic solvents .
Advanced Research Questions
Q. How can computational modeling aid in understanding its reactivity in catalytic applications?
- DFT calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). The mesityl group’s electron-donating effects stabilize cationic centers, enhancing catalytic activity in ring-opening reactions .
- Molecular docking : Simulate interactions with substrates (e.g., in asymmetric catalysis) to rationalize enantioselectivity .
- Solvent effect modeling : Use COSMO-RS to optimize reaction media for solubility and transition-state stabilization .
Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?
Discrepancies in 1H NMR shifts (e.g., mesityl protons) may arise from solvent polarity or impurities. Mitigation steps:
- Standardized protocols : Use deuterated DMSO-d₆ or CDCl₃ for consistency .
- 2D NMR (HSQC, HMBC) : Assign overlapping signals in complex aromatic regions .
- Cross-validate : Compare with high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) .
Q. How can researchers design experiments to probe its role in photoactive materials?
- UV-Vis spectroscopy : Measure λmax in varying solvents to assess charge-transfer transitions influenced by the mesityl group .
- Electrochemical studies : Cyclic voltammetry (CV) reveals redox behavior; the BF₄⁻ anion stabilizes the cationic core, reducing oxidation potential .
- Photoluminescence assays : Test emission quenching in the presence of electron-deficient substrates .
Q. Methodological Challenges & Solutions
Q. What techniques validate purity when traditional HPLC fails due to structural complexity?
- Hyphenated LC-MS : Couple HPLC with high-resolution mass spectrometry to detect trace impurities (<0.1%) .
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues or degradation products .
- Ion chromatography : Quantify BF₄⁻ counterion integrity .
Q. How to address low yields in scale-up synthesis?
- Flow chemistry : Improve heat/mass transfer during mesitylation .
- Microwave-assisted synthesis : Reduce reaction time for cyclization steps .
- Catalyst recycling : Immobilize Lewis acids on silica gel to minimize waste .
Q. Safety & Compliance
Q. What safety protocols are critical given its hazard profile (R34: Causes burns)?
Properties
IUPAC Name |
(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O.BF4/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3,4)5/h4-9,12,18,21H,10-11H2,1-3H3;/q+1;-1/t18-,21+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQQKCHLASULCF-WKOQGQMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BF4N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.